4-(2,6-difluorophenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Beschreibung
4-(2,6-Difluorophenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazolone derivative characterized by a 1,2,4-triazol-3-one core substituted with a 2,6-difluorophenyl group at position 4, a methyl group at position 5, and a 2-phenoxyethyl chain at position 2 (Fig. 1). This structure confers unique physicochemical properties, including enhanced lipophilicity due to the difluorophenyl moiety and improved solubility from the phenoxyethyl side chain.
Eigenschaften
IUPAC Name |
4-(2,6-difluorophenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O2/c1-12-20-21(10-11-24-13-6-3-2-4-7-13)17(23)22(12)16-14(18)8-5-9-15(16)19/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIVCUGAMLABSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=C(C=CC=C2F)F)CCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Enzyme Inhibitors
- IPI-9119: A tetrazole derivative with a 2,6-difluorophenyl group and phenoxybenzoic acid substituent. It irreversibly inhibits palmitoyl-ACP thioesterase, showing efficacy in prostate cancer xenografts .
- GSK2194069 : A triazolone with a benzofuranyl-phenyl group, targeting β-ketoacyl-ACP reductase. Its specificity and potency are attributed to the benzofuranyl moiety, which enhances target binding .
- TVB-2640 : A triazole-containing compound inhibiting β-ketoacyl-ACP reductase, currently in clinical trials (NCT02980029). Its cyclobutyl-methyl-benzonitrile substituent improves metabolic stability compared to simpler triazolones .
Key Structural Differences :
- The target compound lacks the extended aromatic systems (e.g., benzofuranyl in GSK2194069) but retains the 2,6-difluorophenyl group common in enzyme inhibitors. The 2-phenoxyethyl chain may reduce steric hindrance compared to bulkier substituents in IPI-9117.
Antifungal Agents
- Posaconazole : A triazole antifungal with a difluorophenyl group and tetrahydrofuran ring. It exhibits broad-spectrum activity, including against zygomycetes, due to its extended side chain optimizing membrane penetration .
- 4-(2-Fluorophenyl)-5-Methyl-2-(2-Phenoxyethyl)-1,2,4-Triazol-3-One (): A structural isomer of the target compound with a single fluorine substitution. The 2,6-difluoro configuration in the target compound likely enhances metabolic stability and target affinity compared to the mono-fluorinated analog .
Neuroprotective Agents
- W112 (4-(4-Heptyloxyphenyl)-2,4-Dihydro-3H-1,2,4-Triazol-3-One): Demonstrates anti-inflammatory and neuroprotective effects in Alzheimer’s models by modulating MAPK/NF-κB pathways. The heptyloxy group enhances blood-brain barrier penetration, while the target compound’s phenoxyethyl chain may offer similar advantages .
Physicochemical and Pharmacokinetic Properties
| Compound | Substituents | LogP* | Enzymatic Targets | Therapeutic Area |
|---|---|---|---|---|
| Target Compound | 2,6-Difluorophenyl, 2-Phenoxyethyl | ~3.2† | Potential β-ketoacyl-ACP reductase | Oncology/Infectious Diseases |
| IPI-9119 | 2,6-Difluorophenyl, Phenoxybenzoic | 4.1 | Palmitoyl-ACP thioesterase | Prostate Cancer |
| GSK2194069 | Benzofuranyl-Phenyl | 3.8 | β-Ketoacyl-ACP reductase | Metabolic Disorders |
| W112 | 4-Heptyloxyphenyl | 5.0 | MAPK/NF-κB pathways | Neurodegeneration |
| 4-(2-Fluorophenyl)-Triazol-3-One | 2-Fluorophenyl | 2.9 | Undocumented | Antifungal (inferred) |
*Predicted using fragment-based methods. †Estimated via analogous compounds (e.g., : LogP ~3.0 for 5-ethyl-4-(2-phenoxyethyl)-triazol-3-one).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
